![molecular formula C9H14N2O2S B6642175 2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)
2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is known to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves the inhibition of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its unique mechanism of action. This compound has been found to have a different mode of action compared to other anti-inflammatory and anti-tumor drugs, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Future Directions
There are several future directions for research on 2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to further investigate its anti-tumor properties and potential use in cancer therapy. Additionally, more research is needed to evaluate the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with 2-bromo-2-methylpropan-1-ol in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
Scientific Research Applications
2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-6-7(12)11-8-10-4-5-14-8/h4-5H,6H2,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIJLKOJAPRWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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